molecular formula C21H31N3O3 B6050650 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine

1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B6050650
M. Wt: 373.5 g/mol
InChI Key: YVTBWSBASSKAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine, also known as BPP or BPP-10c, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPP-10c belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Mechanism of Action

The mechanism of action of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It has also been shown to inhibit the production of inflammatory cytokines and reduce pain sensation.
Biochemical and Physiological Effects
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c has also been shown to modulate the activity of various receptors, including the mu-opioid receptor and the serotonin receptor. These effects contribute to the antitumor, anti-inflammatory, and analgesic effects of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c.

Advantages and Limitations for Lab Experiments

1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis method. However, 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c.

Future Directions

There are several future directions for research on 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c. One potential direction is to investigate its potential as a treatment for various types of cancer, including breast, lung, and prostate cancer. Additionally, further studies are needed to understand the mechanism of action of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c and its potential side effects. Finally, the development of novel analogs of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c with improved pharmacological properties may lead to the development of more effective therapies for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c involves the reaction of 1-benzyl-4-piperidone with butyric anhydride to yield 1-butyryl-4-piperidinone. This intermediate is then reacted with 2-methoxyphenylpiperazine to yield 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c. The synthesis of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c has been optimized to yield high purity and yield, making it an attractive compound for further research.

Scientific Research Applications

1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine-10c has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-3-6-20(25)23-11-9-17(10-12-23)21(26)24-15-13-22(14-16-24)18-7-4-5-8-19(18)27-2/h4-5,7-8,17H,3,6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTBWSBASSKAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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